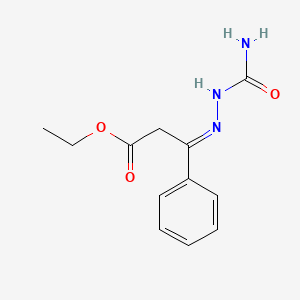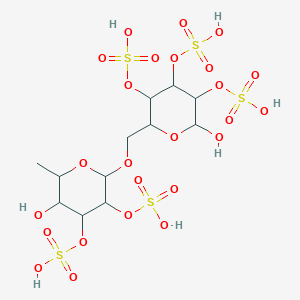
6-O-(6-Deoxy-2,3-di-O-sulfohexopyranosyl)-2,3,4-tri-O-sulfohexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Detralfate can be synthesized through a series of chemical reactions involving the sulfonation of dextran. The process typically involves the reaction of dextran with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce sulfonate groups into the dextran molecule .
Industrial Production Methods
In industrial settings, the production of detralfate involves large-scale sulfonation processes. The dextran is dissolved in a suitable solvent, and the sulfonating agent is added gradually while maintaining the reaction temperature and pH within specific ranges to ensure optimal sulfonation .
Chemical Reactions Analysis
Types of Reactions
Detralfate undergoes various chemical reactions, including:
Oxidation: Detralfate can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert sulfonate groups back to hydroxyl groups.
Substitution: Detralfate can participate in substitution reactions where sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated dextran, and substituted dextran compounds .
Scientific Research Applications
Detralfate has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Detralfate is used as a catalyst in various organic reactions due to its sulfonate groups.
Polymer Chemistry: It is employed in the synthesis of sulfonated polymers for various applications.
Biology
Cell Culture: Detralfate is used as a supplement in cell culture media to enhance cell growth and viability.
Biomaterials: It is incorporated into biomaterials for tissue engineering and regenerative medicine.
Medicine
Antiulcerogenic Agent: Detralfate is investigated for its potential to treat and prevent ulcers by forming a protective barrier on the mucosal lining.
Drug Delivery: It is used in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry
Water Treatment: Detralfate is used in water treatment processes to remove heavy metals and other contaminants.
Textile Industry: It is employed in the textile industry as a dyeing and finishing agent.
Mechanism of Action
Detralfate exerts its effects through several mechanisms:
Molecular Targets and Pathways
Mucosal Protection: Detralfate forms a viscous, paste-like material in acidic environments, which adheres to the mucosal lining and acts as a barrier against irritants such as gastric acid.
Cytoprotection: It promotes the secretion of mucus and bicarbonate, enhancing the protective properties of the mucosal lining.
Anti-inflammatory: Detralfate has anti-inflammatory properties that help reduce inflammation and promote healing.
Comparison with Similar Compounds
Similar Compounds
Sucralfate: Similar to detralfate, sucralfate is used as an antiulcerogenic agent.
Dextran Sulfate: Another sulfonated dextran compound, dextran sulfate, is used in various biomedical applications, including as an anticoagulant and antiviral agent.
Uniqueness of Detralfate
Detralfate is unique due to its specific sulfonation pattern and molecular structure, which confer distinct properties and applications compared to other similar compounds. Its ability to form a protective barrier and its anti-inflammatory properties make it particularly valuable in medical and industrial applications .
Properties
Molecular Formula |
C12H22O25S5 |
|---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
[2-hydroxy-6-[(5-hydroxy-6-methyl-3,4-disulfooxyoxan-2-yl)oxymethyl]-3,5-disulfooxyoxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O25S5/c1-3-5(13)7(34-39(18,19)20)10(37-42(27,28)29)12(31-3)30-2-4-6(33-38(15,16)17)8(35-40(21,22)23)9(11(14)32-4)36-41(24,25)26/h3-14H,2H2,1H3,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
MJBAKMXCLOFQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


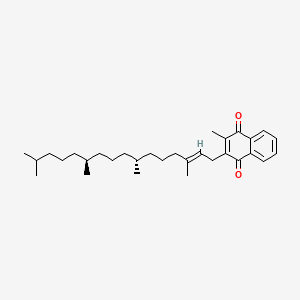
![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde](/img/structure/B12300826.png)
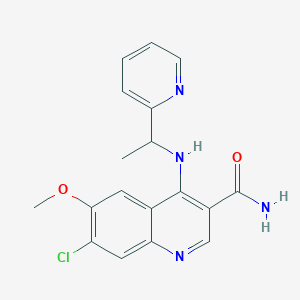
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
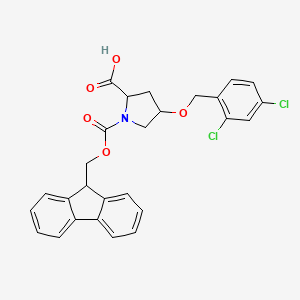
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)
![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
